molecular formula C10H10O3 B15296310 benzyl (2S)-oxirane-2-carboxylate CAS No. 110994-90-6

benzyl (2S)-oxirane-2-carboxylate

Cat. No.: B15296310
CAS No.: 110994-90-6
M. Wt: 178.18 g/mol
InChI Key: LLZMVRSUOWXPTP-VIFPVBQESA-N
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Description

Benzyl (2S)-oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring (epoxide) attached to a benzyl group and a carboxylate group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (2S)-oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with an appropriate epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at room temperature and yields the desired oxirane compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Benzyl (2S)-oxirane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2S)-oxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S)-oxirane-2-carboxylate is unique due to the presence of both the benzyl and carboxylate groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various applications in synthetic chemistry and beyond.

Properties

CAS No.

110994-90-6

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

benzyl (2S)-oxirane-2-carboxylate

InChI

InChI=1S/C10H10O3/c11-10(9-7-12-9)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1

InChI Key

LLZMVRSUOWXPTP-VIFPVBQESA-N

Isomeric SMILES

C1[C@H](O1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C(O1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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